Exemestane-13C,D3 is a stable isotope-labeled derivative of exemestane, an irreversible steroidal aromatase inhibitor primarily used in the treatment of hormone-receptor-positive breast cancer. This compound is specifically labeled with carbon-13 and deuterium, which allows for advanced metabolic studies and pharmacokinetic evaluations. The introduction of these isotopes enhances the sensitivity and specificity of analytical techniques such as mass spectrometry.
Exemestane itself is derived from the natural steroid testosterone, and its synthesis can be traced back to commercially available sources. The incorporation of stable isotopes like carbon-13 and deuterium typically involves multi-step organic synthesis processes that modify the parent compound to create the labeled variant.
Exemestane-13C,D3 falls under the category of pharmaceutical compounds, specifically classified as an aromatase inhibitor. Aromatase inhibitors are crucial in managing estrogen-dependent tumors by inhibiting the enzyme aromatase, which converts androgens to estrogens.
The synthesis of exemestane-13C,D3 involves a series of chemical reactions that modify testosterone to yield exemestane while incorporating stable isotopes. The process can be summarized in several key steps:
The synthesis process may include:
The molecular formula for exemestane is C20H24O2, but for exemestane-13C,D3, it includes three carbon-13 atoms and three deuterium atoms, altering its formula to C20H21D3O2. The structural modifications maintain the core steroid framework while allowing for isotopic labeling.
The molecular weight of exemestane-13C,D3 is approximately 303.4 g/mol, considering the contributions from the stable isotopes.
Exemestane undergoes various metabolic transformations in the body, primarily involving conjugation reactions:
The metabolic pathway includes:
Exemestane functions by irreversibly binding to the aromatase enzyme, effectively inhibiting estrogen production in peripheral tissues. This reduction in estrogen levels is critical for treating estrogen-sensitive cancers.
The inhibition mechanism involves:
Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity of exemestane-13C,D3. High-resolution mass spectrometry provides precise molecular weight measurements.
Exemestane-13C,D3 is primarily used in pharmacokinetic studies to understand the metabolism of exemestane in humans. Its applications include:
This compound serves as a valuable tool for researchers aiming to optimize therapeutic strategies involving aromatase inhibitors while providing insights into their pharmacological behavior.
Exemestane-13C,D3 (molecular formula: C₁₉¹³CH₂₁D₃O₂) has a molecular weight of 300.41 g/mol, differing from the unlabeled compound (C₂₀H₂₄O₂, 296.41 g/mol) due to strategic replacement of a methyl group carbon atom with carbon-13 and three hydrogen atoms with deuterium at the C10 position [3] [9]. This isotopic configuration maintains the compound’s stereochemical integrity—preserving the (8R,9S,10R,13S,14S) configuration—while introducing sufficient mass distinction for analytical discrimination. The labeling strategy specifically targets the 6-methylene group within the androsta-1,4-diene-3,17-dione backbone, a site metabolically stable enough to ensure tracer integrity during biological processing yet sufficiently distinct for mass spectrometric detection [9] [10].
Synthesis and Structural Confirmation: Production involves multi-step organic synthesis incorporating [¹³C]-methyl iodide and deuterated reagents during the formation of the steroidal D-ring. Advanced nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry confirm both isotopic enrichment (>98% atom purity) and structural fidelity. This rigorous characterization ensures the labeled compound behaves identically to non-labeled exemestane in biological systems, fulfilling tracer principle requirements [10].
Analytical Advantages: The 4 Da mass shift introduced by the isotopic labels creates clear separation in mass spectra from endogenous interferences and the natural compound. This is particularly valuable when analyzing complex biological matrices like plasma, where co-eluting substances may obscure detection. The isotopic pattern also serves as a diagnostic fingerprint for metabolite validation studies [8] [10].
Table 1: Isotopic Variants of Labeled Exemestane
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Position | Primary Application |
---|---|---|---|---|
Exemestane-¹³C,D₃ | C₁₉¹³CH₂₁D₃O₂ | 300.41 | 19-¹³C, methyl-D₃ | Quantitative LC-MS/MS |
Exemestane-d₃ | C₂₀H₂₁D₃O₂ | 299.42 | Methyl-D₃ | Metabolic stability studies |
Exemestane-¹³C,d₂ | C₁₉¹³CH₂₂D₂O₂ | 299.41 | 19-¹³C, methyl-D₂ | Tracer metabolite profiling |
Stable isotope labeling overcomes fundamental limitations in drug analysis by enabling precise differentiation between administered compounds and endogenous biomolecules. Exemestane-13C,D3 serves dual roles: as an internal standard correcting for extraction efficiency and ionization variability in mass spectrometry, and as a metabolic tracer mapping biotransformation pathways [1] [8] [10].
Mass Spectrometry Quantification: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods leveraging Exemestane-13C,D3 achieve exceptional sensitivity (lower limit of quantification = 0.4 ng/mL) using minimal plasma volumes (10–50 µL). This capability is critical for serial sampling in murine studies where blood volume constraints exist. The co-eluting isotopic standard compensates for matrix effects and instrument drift, ensuring data accuracy essential for defining pharmacokinetic parameters like AUC, Cₘₐₓ, and t₁/₂. Recent methodologies employ selective reaction monitoring (SRM) transitions at m/z 300.1 → 121.0 (quantifier) and 300.1 → 258.9 (qualifier) for the labeled compound, alongside transitions for the native drug at m/z 297.0 → 121.0/149.0 [1] .
Metabolic Pathway Elucidation: By tracking the isotopic signature, researchers confirmed that exemestane undergoes extensive CYP3A4-mediated oxidation to 17β-dihydroexemestane (active) and 6-hydroxymethylexemestane (inactive), with minor contributions from aldoketo reductases. Paradoxically, genetic ablation of Cyp3a in mice did not alter systemic exposure, suggesting compensatory elimination pathways. This finding—enabled by isotope tracer techniques—reshaped understanding of exemestane’s drug-drug interaction liabilities [1] .
Drug-Drug Interaction (DDI) Profiling: As a tracer, Exemestane-13C,D3 facilitates sophisticated DDI studies. When co-administered with CYP3A inhibitors like ketoconazole, isotopic monitoring revealed negligible changes in exemestane clearance, contradicting earlier hypotheses about CYP3A4 dominance. This insight informed clinical protocols, minimizing unnecessary dose adjustments during polypharmacy [1] .
Table 2: Analytical Applications of Exemestane-13C,D3 in Research
Application Context | Analytical Technique | Key Findings Enabled by Isotope Labeling | Biological Impact |
---|---|---|---|
Murine Pharmacokinetics | LC-MS/MS SRM mode | Baseline separation achieved at 2.82 min; LLOQ=0.4 ng/mL | Enabled serial microsampling in transgenic models |
CYP3A Metabolic Contribution | Cyp3a(-/-) knockout mice | Unchanged AUC despite CYP3A deletion | Revealed non-CYP3A elimination pathways |
Active Metabolite Tracking | HRAM LC-MS | Identification of 17β-dihydroexemestane in plasma | Confirmed partial aromatase inhibition by metabolite |
The evolution of isotopically labeled aromatase inhibitors parallels therapeutic advancements in breast cancer endocrinology. Aminoglutethimide—the first-generation aromatase inhibitor—underwent radiolabeling (¹⁴C) studies in the 1970s, revealing its non-specific suppression of multiple steroidogenic cytochrome P450 enzymes. This lack of specificity drove development of second-generation compounds like formestane, which incorporated deuterium to study mechanism-based inactivation kinetics [6]. Third-generation inhibitors, including exemestane (approved 1999), benefited from stable isotope chemistry refinements that supported targeted quantification in complex matrices [6] [8].
Generational Advancements: First-generation inhibitors like aminoglutethimide required high doses (500–1000 mg/day) due to poor specificity, causing frequent side effects. Isotopic studies revealed off-target inhibition of cortisol and thyroxine synthesis. Second-generation inhibitors (e.g., fadrozole) showed improved potency (IC₅₀ ~5 nM) but retained androgen suppression risks. Exemestane represented a breakthrough as the first steroidal irreversible ("suicide") inhibitor, with deuterated analogs synthesized by the early 2000s to optimize analytical detection [6] [8].
Technology Convergence: The availability of high-resolution mass spectrometers (2010s) enabled precise detection of multiply labeled compounds. Exemestane-13C,D3 emerged as the optimal tracer, balancing production cost and analytical performance. Its design reflects lessons from earlier labeled aromatase inhibitors: deuterium labels were positioned at metabolically stable sites to avoid isotope effects, while carbon-13 ensured mass shift consistency during fragmentation [10].
Modern Applications: Contemporary drug development employs Exemestane-13C,D3 in microdose studies assessing absolute bioavailability and in tissue distribution studies using accelerator mass spectrometry. These applications leverage the tracer’s detectability at sub-therapeutic concentrations, minimizing human exposure while generating critical pharmacokinetic data [8] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9